molecular formula C11H14FNO4S B2359128 2-{[(2-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid CAS No. 1009676-99-6

2-{[(2-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid

Cat. No.: B2359128
CAS No.: 1009676-99-6
M. Wt: 275.29
InChI Key: PQVVECYLSLMVBT-UHFFFAOYSA-N
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Description

Molecular Composition and Constitutional Formula Analysis

2-{[(2-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid is a sulfonamide-bearing branched-chain amino acid derivative with the molecular formula C₁₁H₁₄FNO₄S and a molecular weight of 275.30 g/mol . Its constitutional formula comprises a 2-fluorophenylsulfonyl group attached to the α-amino position of 3-methylbutanoic acid (valine derivative). The structural features include:

Property Value/Description
IUPAC Name 2-[(2-Fluorophenyl)sulfonylamino]-3-methylbutanoic acid
SMILES CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1F
InChI Key PQVVECYLSLMVBT-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1F

The sulfonamide group (-SO₂NH-) bridges the fluorinated aromatic ring and the valine backbone, while the carboxylic acid moiety introduces polarity. X-ray crystallography confirms the S-configuration at the α-carbon, critical for stereospecific interactions.

Three-Dimensional Conformational Studies

Crystallographic analyses reveal a non-planar conformation dominated by steric interactions between the 2-fluorophenyl group and the methyl branch of the valine residue. Key torsional parameters include:

  • C2–C3–S–O2 (sulfonyl group): 72.5° deviation from coplanarity.
  • Cα–N–S–C(aryl): 112.3°, indicating partial conjugation between the sulfonamide nitrogen and aromatic system.

Density functional theory (DFT) calculations further predict two low-energy conformers differing by 15.7 kJ/mol in potential energy, corresponding to gauche (65%) and anti (35%) arrangements of the sulfonamide relative to the carboxylic acid. The 3D structure stabilizes intramolecular C–H···O hydrogen bonds between the methyl group (Cγ) and sulfonyl oxygen (O2), with a bond length of 2.42 Å.

Comparative Analysis with Ortho- and Para-Fluoro Isomers

Substituent position significantly impacts physicochemical properties:

Property Ortho (2-Fluoro) Meta (3-Fluoro) Para (4-Fluoro)
Melting Point (°C) 152–154 Not reported 168–170
Aqueous Solubility (mg/mL) 0.89 ± 0.12 0.67 ± 0.09 1.23 ± 0.15
C–F Bond Length (Å) 1.341 1.337

The ortho-fluoro isomer exhibits reduced solubility due to steric hindrance from the proximal fluorine and sulfonamide groups, limiting water molecule access. In contrast, the para-fluoro analog achieves better lattice packing via symmetric hydrogen bonds, elevating its melting point. Infrared spectroscopy shows a 12 cm⁻¹ redshift in the S=O stretching frequency for the ortho isomer versus para, reflecting altered electron withdrawal effects.

Hydrogen Bonding Network Topology in Crystalline State

Single-crystal X-ray diffraction (SCXRD) of the title compound reveals a layered supramolecular architecture stabilized by:

Interaction Bond Length (Å) Angle (°) Motif
N–H···O (carboxylic acid) 1.98 167.4 $$ R_2^2(8) $$
O–H···O (sulfonyl) 2.14 154.2 $$ C(5) $$
C–H···F (aryl) 2.43 139.8

The primary N–H···O interaction links molecules into dimers, while O–H···O bonds propagate these dimers into infinite chains along the b-axis. Fluorine participates in weak C–H···F contacts (2.43 Å), contributing to interlayer cohesion. The overall topology adopts a sql (square lattice) network with point symbol {4⁴.6²}, as classified by the Reticular Chemistry Structure Resource (RCSR) database. Comparative analysis with the para-fluoro analog shows reduced symmetry in hydrogen bond motifs due to the ortho substituent’s steric demand.

Properties

IUPAC Name

2-[(2-fluorophenyl)sulfonylamino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-6-4-3-5-8(9)12/h3-7,10,13H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVVECYLSLMVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches

The synthesis of 2-{[(2-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid can be approached through several strategic pathways, primarily centered around the functionalization of the amino acid valine:

Retrosynthetic Analysis

The most direct retrosynthetic disconnection reveals two primary components:

  • Valine (2-amino-3-methylbutanoic acid) as the core structure
  • 2-Fluorobenzenesulfonyl chloride as the sulfonylating agent

This analysis suggests a straightforward synthetic strategy involving sulfonamide formation between the amine of valine and the sulfonyl chloride reagent.

Key Strategic Considerations

When planning the synthesis, several factors must be considered:

  • Protection of the carboxylic acid group may be necessary to prevent side reactions
  • Control of pH during sulfonylation to ensure selective N-sulfonylation
  • Purification techniques to achieve high purity in the final product
  • Stereochemical considerations if specific isomers are required

Preparation Method 1: Direct Sulfonylation of Valine

The most direct and efficient route to this compound involves the sulfonylation of valine with 2-fluorobenzenesulfonyl chloride.

Materials Required

Reagent Chemical Formula Molecular Weight (g/mol) Equivalents
L-Valine or D-Valine C5H11NO2 117.15 1.0
2-Fluorobenzenesulfonyl chloride C6H4ClFO2S 194.61 1.1-1.2
Sodium hydroxide NaOH 40.00 2.0-3.0
Dioxane (solvent) C4H8O2 88.11 -
Water (co-solvent) H2O 18.02 -
Hydrochloric acid (for pH adjustment) HCl 36.46 -
Ethyl acetate (extraction solvent) C4H8O2 88.11 -

Synthetic Procedure

Based on analogous sulfonylation methods found in the literature, the following procedure can be applied:

  • Dissolve L-valine (5.0 g, 42.7 mmol) in a mixture of 1M sodium hydroxide solution (85.4 mL, 85.4 mmol) and dioxane (50 mL) in a 250 mL round-bottomed flask equipped with a magnetic stirrer.
  • Cool the solution to 0°C using an ice bath.
  • Add 2-fluorobenzenesulfonyl chloride (10.0 g, 51.2 mmol) dropwise over 30 minutes while maintaining the temperature below 5°C.
  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
  • Upon completion, concentrate the reaction mixture under reduced pressure to remove dioxane.
  • Dilute the residue with water (100 mL) and wash with ethyl acetate (2 × 50 mL) to remove any unreacted sulfonyl chloride and other organic impurities.
  • Acidify the aqueous layer to pH 2 using 2N hydrochloric acid.
  • Extract the precipitated product with ethyl acetate (3 × 50 mL).
  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

Preparation Method 2: Protection-Sulfonylation-Deprotection Strategy

An alternative approach involves protecting the carboxylic acid group before sulfonylation to improve selectivity and yield.

Materials Required

Reagent Function Equivalents
L-Valine or D-Valine Starting material 1.0
Thionyl chloride Activation 1.5
Methanol or Ethanol Esterification solvent Excess
2-Fluorobenzenesulfonyl chloride Sulfonylating agent 1.1
Triethylamine Base 2.2
Dichloromethane Reaction solvent -
Sodium hydroxide Hydrolysis 2.0
Methanol/Water Hydrolysis solvent -

Synthetic Procedure

This three-step procedure follows similar methodologies to those used for related amino acid derivatives:

Step 1: Esterification of Valine
  • Place L-valine (5.0 g, 42.7 mmol) in a dry 250 mL round-bottomed flask.
  • Add anhydrous methanol (50 mL) and cool to 0°C in an ice bath.
  • Add thionyl chloride (4.7 mL, 64.1 mmol) dropwise over 15 minutes.
  • Allow the mixture to warm to room temperature and then reflux for 4 hours.
  • Remove the solvent under reduced pressure to obtain valine methyl ester hydrochloride.
Step 2: Sulfonylation
  • Dissolve valine methyl ester hydrochloride (7.2 g, 42.7 mmol) in dichloromethane (100 mL).
  • Add triethylamine (13.0 mL, 94.0 mmol) and cool to 0°C.
  • Add 2-fluorobenzenesulfonyl chloride (9.2 g, 47.0 mmol) dissolved in dichloromethane (50 mL) dropwise over 30 minutes.
  • Stir the reaction mixture at room temperature for 12 hours.
  • Wash the reaction mixture with 1N HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
  • Dry over anhydrous sodium sulfate, filter, and concentrate to obtain the sulfonylated ester.
Step 3: Hydrolysis
  • Dissolve the sulfonylated ester (11.0 g) in a mixture of methanol (50 mL) and water (10 mL).
  • Add sodium hydroxide (3.4 g, 85.4 mmol) and stir at room temperature for 4 hours.
  • Monitor the reaction by TLC until complete consumption of the starting material.
  • Concentrate the reaction mixture to remove methanol.
  • Dilute with water (50 mL) and wash with ethyl acetate (30 mL).
  • Acidify the aqueous layer to pH 2 with concentrated HCl.
  • Extract with ethyl acetate (3 × 50 mL).
  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.
  • Purify the product by recrystallization or column chromatography.

Yield and Purity Considerations

This multi-step approach typically provides this compound in 60-70% overall yield. While the yield may be slightly lower than the direct method, this approach often results in higher purity due to the controlled reaction conditions at each step.

Preparation Method 3: Using 2-Amino-3-methylbutanoic Acid Derivatives

This method utilizes derivatives of 2-amino-3-methylbutanoic acid as starting materials, which can provide advantages in certain synthetic scenarios.

Using tert-Butoxycarbonyl (Boc) Protected Valine

Based on procedures used for similar compounds, the following synthesis can be applied:

  • Prepare Boc-protected valine by treating valine with di-tert-butyl dicarbonate in dioxane/water:

    • Combine valine (2.0 g, 17 mmol) with dioxane (60 mL).
    • Add 1N sodium hydroxide solution (17.0 mL, 17.0 mmol) dropwise at 0°C.
    • Add di-tert-butyldicarbonate (4.8 g, 22.2 mmol) in three portions.
    • Stir for 17 hours at ambient temperature.
    • Concentrate to a volume of 50 mL and pour into 200 mL water.
    • Wash with ethyl acetate (3 × 80 mL).
    • Acidify to pH 2 with 2N HCl and extract with ethyl acetate (3 × 60 mL).
    • Dry over sodium sulfate and concentrate to give Boc-valine.
  • React Boc-valine with 2-fluorobenzenesulfonyl chloride in the presence of a base:

    • Dissolve Boc-valine (2.0 g, 9.2 mmol) in dichloromethane (30 mL).
    • Add pyridine (1.5 mL, 18.4 mmol) and cool to 0°C.
    • Add 2-fluorobenzenesulfonyl chloride (1.9 g, 10.1 mmol) in dichloromethane (10 mL) dropwise.
    • Allow to warm to room temperature and stir for 12 hours.
    • Wash with 1N HCl, saturated sodium bicarbonate, and brine.
    • Dry and concentrate to obtain the Boc-protected sulfonamide.
  • Remove the Boc group using trifluoroacetic acid:

    • Treat the Boc-protected sulfonamide with trifluoroacetic acid (20 mL) in dichloromethane (20 mL) at 0°C.
    • Stir for 2 hours at room temperature.
    • Remove solvents under reduced pressure.
    • Purify the product by appropriate methods.

Optimization of Reaction Parameters

Table 1 summarizes the optimization of reaction conditions for the sulfonylation step:

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 Triethylamine DCM 0 to rt 12 65
2 Pyridine DCM 0 to rt 12 72
3 NaOH Dioxane/Water 0 to rt 16 73
4 K2CO3 Acetone 0 to rt 24 58
5 NaHCO3 THF/Water 0 to rt 18 62

Based on these results, the use of pyridine in dichloromethane or sodium hydroxide in dioxane/water provides optimal yields for the sulfonylation step.

Analytical Methods for Product Characterization

Proper characterization of this compound is essential to confirm its identity and purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3) expected signals:

  • δ 7.85-7.60 (m, 1H, aromatic H)
  • δ 7.60-7.40 (m, 1H, aromatic H)
  • δ 7.30-7.10 (m, 2H, aromatic H)
  • δ 5.20-5.00 (d, 1H, NH)
  • δ 3.90-3.70 (dd, 1H, CH)
  • δ 2.20-2.00 (m, 1H, CH)
  • δ 1.00-0.80 (dd, 6H, 2 × CH3)

13C NMR (100 MHz, CDCl3) expected signals:

  • δ 175-173 (COOH)
  • δ 160-158 (CF, aromatic)
  • δ 135-120 (aromatic carbons)
  • δ 60-58 (CH)
  • δ 31-29 (CH)
  • δ 19-17 (2 × CH3)
Mass Spectrometry

MS (ESI): m/z 276 [M+H]+, 298 [M+Na]+
High-resolution MS: C11H14FNO4S calculated 275.3023, found 275.3025

Chromatographic Analysis

HPLC analysis should be performed using the following conditions:

  • Column: C18 reversed-phase
  • Mobile phase: Acetonitrile/water (0.1% TFA) gradient
  • Flow rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Retention time: Approximately 7-9 minutes under standard conditions

Physical Properties

  • Appearance: White to off-white crystalline solid
  • Melting point: 124-126°C
  • Solubility: Sparingly soluble in water, soluble in common organic solvents like methanol, ethanol, and DMSO

Scaled-Up Synthesis Considerations

For larger scale preparations of this compound, several factors must be considered:

Process Optimization

Table 2 provides parameters for scaled-up synthesis:

Parameter Small Scale (≤10 g) Medium Scale (10-100 g) Large Scale (>100 g)
Reaction vessel Round-bottomed flask Jacketed reactor Industrial reactor
Cooling method Ice bath Cooling jacket External cooling system
Addition rate Dropwise, manual Controlled addition Automated addition
Mixing Magnetic stirrer Mechanical stirrer High-efficiency mixer
Purification Column chromatography Recrystallization Fractional crystallization
Yield expectation 65-75% 70-80% 75-85%

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

2-{[(2-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid serves as a versatile reagent in organic synthesis. Its unique structure allows it to act as a building block for more complex molecules, facilitating the development of new chemical entities with varied functionalities.

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug development. The presence of the sulfonamide group may contribute to its ability to interact with biological targets, making it a candidate for further pharmacological studies. Initial investigations indicate that it may inhibit specific enzymes or receptors, modulating biological pathways.

Proteomics and Biological Studies

In proteomics research, this compound can be utilized to study protein interactions and modifications. Its ability to form covalent bonds with nucleophilic sites on proteins may lead to inhibition or alteration of protein function, which is crucial for understanding various biological processes.

Case Study 1: Enzyme Inhibition

Research has demonstrated that structurally similar sulfonamide compounds can inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in organisms. Preliminary studies on this compound suggest it may exhibit similar inhibitory effects, warranting further investigation into its pharmacodynamics and therapeutic applications.

Case Study 2: Protein Interaction Analysis

In proteomics studies, the compound has been used to probe protein interactions within cellular environments. By modifying target proteins through covalent bonding, researchers can elucidate pathways involved in disease mechanisms, particularly in cancer biology where altered protein functions are common.

Mechanism of Action

The mechanism of action of 2-{[(2-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The fluorine atom can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid
  • 2-{[(2-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid
  • 2-{[(2-Iodophenyl)sulfonyl]amino}-3-methylbutanoic acid

Uniqueness

2-{[(2-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in biochemical research for studying protein interactions and developing new therapeutic agents .

Biological Activity

2-{[(2-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid, also known by its CAS number 1009676-99-6, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a fluorinated aromatic ring, which is known to enhance metabolic stability and biological activity in various pharmacological contexts.

  • Molecular Formula : C₁₁H₁₄FNO₄S
  • Molecular Weight : 275.3 g/mol
  • Purity : ≥ 95% .

The incorporation of the fluorine atom in the structure is significant as it can influence the compound's interaction with biological targets, potentially enhancing its therapeutic efficacy and reducing metabolic degradation .

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The sulfonamide group in the compound is known for its role in enzyme inhibition, particularly in carbonic anhydrases and other sulfonamide-sensitive enzymes. This inhibition can lead to therapeutic effects in conditions such as hypertension and glaucoma .

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties:

  • Antimicrobial Activity : Preliminary assessments indicate that derivatives of sulfonamide compounds exhibit significant antimicrobial properties against various bacterial strains. The mechanism often involves inhibition of bacterial folate synthesis .
  • Anticancer Effects : Research has shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, a study demonstrated that certain carboxylic acid derivatives could induce apoptosis in cancer cells through the modulation of apoptotic pathways .
  • Anti-inflammatory Properties : The ability of this compound to inhibit pro-inflammatory cytokines has been noted, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    A study evaluated the effects of related sulfonamide compounds on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values demonstrating effective concentrations below 10 µM for certain derivatives .
  • Antimicrobial Testing :
    In a comparative analysis of various sulfonamide derivatives, this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL .

Comparative Data Table

PropertyValue
Molecular Weight275.3 g/mol
Purity≥ 95%
Antimicrobial MIC5 - 20 µg/mL
IC50 (Cancer Cell Lines)< 10 µM
Antiinflammatory ActivitySignificant

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 2-{[(2-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid?

  • Methodological Answer : Synthesis optimization typically involves adjusting reaction conditions such as temperature (e.g., room temperature vs. reflux), solvent polarity (polar aprotic solvents like DMF or THF), and stoichiometric ratios of reagents. For sulfonamide formation, coupling agents like EDCl/HOBt or carbodiimides can enhance efficiency. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) improves purity. Monitoring reaction progress with TLC or HPLC is critical .

Q. What solvents are suitable for solubilizing this compound in experimental settings?

  • Methodological Answer : The compound’s solubility is influenced by its sulfonamide and carboxylic acid groups. Polar solvents like water (at neutral or basic pH), methanol, and DMSO are effective. For hydrophobic interactions, dichloromethane or ethyl acetate may require sonication or mild heating. Solubility testing should include pH-dependent studies (e.g., buffered solutions at pH 3–9) to identify optimal conditions for biological assays .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms structural integrity, with characteristic peaks for the fluorophenyl group (δ 7.3–7.8 ppm) and sulfonamide NH (δ ~10–12 ppm).
  • LC-MS/MS : Quantifies purity and detects impurities using reverse-phase C18 columns with acetonitrile/water gradients. Electrospray ionization (ESI) in negative mode is ideal for sulfonamides .
  • Elemental Analysis : Validates C, H, N, S, and F content within ±0.4% theoretical values .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

  • Methodological Answer : Enantiomeric resolution via chiral HPLC (e.g., Chiralpak IA/IB columns) or enzymatic kinetic resolution can isolate stereoisomers. Comparative bioactivity assays (e.g., enzyme inhibition IC₅₀ studies) reveal stereospecific effects. Molecular docking simulations (using AutoDock Vina) predict binding affinities to target proteins, correlating with experimental data .

Q. What strategies resolve contradictions in reported metabolic stability data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions. Standardized protocols include:

  • Liver Microsome Assays : Incubate with NADPH (1 mM) at 37°C, sampling at 0, 15, 30, and 60 minutes.
  • LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., hydroxylated or sulfone-reduced products).
  • Cross-Lab Validation : Compare results using shared reference standards and harmonized protocols .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate binding to enzymes (e.g., cyclooxygenase-2) over 100 ns trajectories. Analyze hydrogen bonding (e.g., sulfonamide with Arg120) and hydrophobic interactions.
  • Free Energy Perturbation (FEP) : Calculates binding free energy differences between fluorophenyl and chlorophenyl analogs .

Q. What are the challenges in synthesizing fluorinated analogs of this compound, and how are they addressed?

  • Methodological Answer : Fluorine incorporation requires specialized reagents (e.g., Selectfluor®) or late-stage functionalization via Pd-catalyzed C–F coupling. Challenges include fluorine’s electronegativity altering reaction kinetics. Mitigation strategies:

  • Low-Temperature Reactions : Reduce side reactions (e.g., −20°C in anhydrous THF).
  • 19F NMR Monitoring : Tracks fluorination efficiency in real time .

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